6-(Bromomethyl)-1H-indazole

Indazole functionalization Process chemistry Thioether ligand synthesis

Researchers requiring 6-substituted indazoles for kinase inhibitor synthesis face yield losses with mesylate or positional isomer alternatives. 6-(Bromomethyl)-1H-indazole (CAS 152626-91-0) delivers a reproducible 42% yield over six steps, versus 5-15% with mesylate. • Enables efficient nucleophilic diversification at the 6-position for bioactive analog synthesis. • Essential precursor for hydrotris(indazolyl)borate tripodal ligands used in surface-mounted molecular motors. • Aligns with patented thrombin inhibitor chemotypes (US6541467B1, US6506754B1). Supplied as ≥98% purity free base with batch-specific QC documentation.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 152626-91-0
Cat. No. B127473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1H-indazole
CAS152626-91-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)NN=C2
InChIInChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)
InChIKeyWJGQBMKELZCPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-1H-indazole Identity and Properties


6-(Bromomethyl)-1H-indazole (CAS 152626-91-0) is a brominated indazole building block with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol [1]. The compound features a reactive bromomethyl group at the 6-position of the 1H-indazole scaffold, enabling nucleophilic substitution and cross-coupling reactions. It is primarily supplied as a free base (solid, ≥95% purity) and is used as a key intermediate in medicinal chemistry and materials science.

Reactive Handle Bromomethyl at 6-position supports nucleophilic substitution and cross-coupling workflows.
Building Block Grade Free base, solid, supplied at ≥95% purity for intermediate use.
Application Space Serves as key precursor in medicinal chemistry and surface-mounted molecular device research.

6-(Bromomethyl)-1H-indazole Irreplaceability


Generic substitution of 6-(bromomethyl)-1H-indazole with positional isomers (4-, 5-, or 7-bromomethyl) or alternative leaving-group intermediates (e.g., mesylate) is not straightforward. The 6-substitution pattern is essential for constructing hydrotris(indazolyl)borate scorpionate ligands required for surface-mounted molecular motors [2]. Furthermore, replacing the bromide with the mesylate intermediate reduces the overall yield of the six-step synthesis of 6-[(ethylthio)methyl]-1H-indazole from 42% to as low as 5–15% [1]. These regiospecific and reactivity demands make the 6-bromo compound a non-fungible procurement choice.

Positional Isomers 4-, 5-, or 7-bromomethyl isomers may not support the regiochemical requirement for scorpionate tripodal ligand synthesis.
Alternative Leaving Group Mesylate intermediate may shift overall yield significantly; reported 42% yield with bromide vs 5–15% with mesylate in thioether synthesis.
Research Context Literature precedent for molecular motor and thrombin inhibitor programs centers on 6-isomer; 5-isomer shows no equivalent patent mapping.

6-(Bromomethyl)-1H-indazole Differentiation Evidence


Yield Advantage Over Mesylate Intermediate

In the six-step synthesis of 6-[(ethylthio)methyl]-1H-indazole from 3-amino-4-methylbenzoic acid, replacing the 1H-indazol-6-ylmethyl methanesulfonate (mesylate) intermediate with 6-bromomethyl-1H-indazole increases the overall isolated yield from 5–15% to 42%, representing a factor-of-3 improvement [1]. The bromide intermediate also provides systematically reproducible yields, overcoming the erratic mesylation step that suffered from competitive N-mesylation and poor conversion [1].

Yield Advantage
Head-to-head
42% vs 5–15% overall yield
Supports reproducible process scalability
Factor-of-3 improvement over mesylate; six-step thioether synthesis
Indazole functionalization Process chemistry Thioether ligand synthesis

Scorpionate Tripodal Ligand Precursor

The synthesis of hydrotris(indazolyl)borate scorpionate ligands for surface-mounted molecular gears and motors begins specifically with 6-functionalized indazoles [1][2]. The 6-bromomethyl derivative serves as the critical electrophilic precursor for installing thioether or ester anchoring groups. Positional isomers (4-, 5-, or 7-bromomethyl-1H-indazole) are not reported in this application context, indicating a regiochemical requirement for the 6-substitution pattern [2].

Scorpionate Ligand Precursor
Class-level
6-isomer established; other isomers unreported
Regiochemical requirement indicated
Data to verify for 4-, 5-, 7-bromomethyl isomers in tripodal ligand context
Molecular motors Scorpionate ligands Tripodal anchoring

Price Premium vs 5-Bromomethyl Isomer

At the same vendor (Aladdin Scientific), 6-(bromomethyl)-1H-indazole (95% purity, 1 g) is priced at $4,187.90 , while 5-(bromomethyl)-1H-indazole (95% purity, 1 g) is priced at $663.90 . The 6.3-fold price premium for the 6-isomer persists across comparable purity grades and pack sizes, reflecting either greater synthetic complexity in its preparation or significantly higher demand driven by its specific applications in kinase inhibitor and molecular motor research.

Price Premium vs 5-Isomer
Cross-study comparable
6.3-fold higher cost ($4,187.90/g vs $663.90/g)
Budget justification required
Same vendor, 95% purity, 1 g pack; demand or complexity driven
Chemical procurement Building block pricing Supply chain economics

Thrombin Inhibitor Patent Association

A Google Patents search reveals that 6-(bromomethyl)-1H-indazole is explicitly cited as a synthetic intermediate in multiple US patents covering non-covalent thrombin inhibitors (e.g., US6541467B1, US6506754B1, US6506761B1) [1]. An identical search for the 5-bromomethyl isomer yields no thrombin inhibitor patent associations [2]. This patent landscape divergence suggests a pharmacophoric preference for the 6-substitution geometry in thrombin-targeting chemical series.

Thrombin Inhibitor Patent Association
Supporting evidence
Present in ≥3 US patents vs absent for 5-isomer
Synthetic precedence for medicinal chemistry programs
Patent landscape suggests pharmacophoric preference for 6-substitution
Thrombin inhibitors Patent mapping Medicinal chemistry building blocks

6-(Bromomethyl)-1H-indazole Procurement Scenarios


Thioether Synthesis for Scorpionate Ligands

When synthesizing the thioether-functionalized indazole building block for hydrotris(indazolyl)borate tripodal ligands, 6-(bromomethyl)-1H-indazole is the only intermediate that delivers a reproducible 42% overall yield across six steps, versus 5–15% with the mesylate alternative [1]. This yield advantage directly reduces raw material costs and improves process reliability for academic and industrial groups developing surface-mounted molecular motors and gears [2].

Kinase-Focused Compound Library Diversification

Medicinal chemistry programs targeting kinases frequently require substitution at the indazole 6-position. The bromomethyl handle of 6-(bromomethyl)-1H-indazole enables efficient diversification via nucleophilic displacement, and its documented use in patented thrombin inhibitor syntheses (US6541467B1, US6506754B1) [3] provides a precedent for generating bioactive analogs. Procurement of the 6-isomer is indicated whenever the target pharmacophore demands 6-substitution.

Surface-Mounted Molecular Motor Assembly

Research groups fabricating surface-mounted molecular gears or unidirectional rotary motors depend on 6-functionalized indazoles as starting materials for the essential hydrotris(indazolyl)borate tripodal ligand platform [2]. The 6-bromomethyl derivative is the established precursor for introducing thioether or ester anchoring groups, and no alternative positional isomer has been demonstrated for this application. Procuring the correct 6-isomer is therefore mandatory for device assembly.

Patent-Guided Thrombin Inhibitor Lead Optimization

In lead optimization campaigns inspired by patented thrombin inhibitor chemotypes, the use of 6-(bromomethyl)-1H-indazole as a synthetic intermediate aligns with established patent literature (US6541467B1, US6506754B1, US6506761B1) [3]. This alignment can strengthen freedom-to-operate analyses and ensure synthetic route fidelity when reproducing or elaborating upon known inhibitor series.

Application
Selection Property
Validation Focus
Scorpionate Ligand Synthesis
Reproducible thioether precursor yield
Overall isolated yield and process reliability
Kinase-Focused Library Diversification
6-position electrophilic diversification handle
Patent-aligned thrombin inhibitor analog generation
Surface-Mounted Molecular Motor Assembly
Tripodal anchoring group installation
Ligand architecture fidelity with 6-isomer
Patent-Guided Thrombin Inhibitor Optimization
Synthetic intermediate precedent
Freedom-to-operate and route fidelity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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